1,3-Dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione
Overview
Description
“1,3-Dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione” is a chemical compound. Unfortunately, there is limited information available about this specific compound1. However, it appears to be related to other compounds such as “1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” which is also known as theophylline2.
Synthesis Analysis
There is no specific information available on the synthesis of “1,3-Dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione”. However, related compounds have been synthesized in various ways3. For example, theophylline has been synthesized from xanthine4.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1,3-Dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione”. However, related compounds have been studied for their reactivity6.
Scientific Research Applications
Synthesis and Structural Analysis
1,3-Dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione has been utilized in various synthetic processes. For example, it served as a starting material in the synthesis of new thiadiazepino-purine ring systems, demonstrating its utility in creating novel chemical structures (Hesek & Rybár, 1994). Additionally, its derivatives have been characterized in studies involving impurities present in other compounds, highlighting its relevance in analytical chemistry (Desai, Patel, & Gabhe, 2011).
Pharmacological Research
In pharmacological research, derivatives of this compound have been explored for their potential psychotropic activity. Studies have revealed that certain derivatives could exhibit antidepressant and anxiolytic properties, indicating its significance in the development of new therapeutic agents (Chłoń-Rzepa et al., 2013).
Molecular Interaction Studies
The compound has also been the subject of studies focusing on molecular interactions. For example, research on its derivatives has provided insights into the intermolecular interactions present in these molecules, which is crucial for the design of new materials (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
Synthetic and Material Chemistry
In synthetic and material chemistry, the compound has been used in the development of new synthesis methods for diverse chemical structures, such as thiazolopurine derivatives, showcasing its versatility in chemical synthesis (Khaliullin & Klen, 2010).
Safety And Hazards
There is no specific safety and hazard information available for “1,3-Dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione”. However, related compounds have safety data sheets available8.
Future Directions
The future directions for research on “1,3-Dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione” are not clear due to the limited information available. However, related compounds are being studied for their potential uses in various fields5.
properties
IUPAC Name |
1,3-dimethyl-8-sulfanylidene-7,9-dihydropurine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c1-10-4-3(8-6(14)9-4)5(12)11(2)7(10)13/h1-2H3,(H2,8,9,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQIXPZKEFZVMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353012 | |
Record name | 1,3-dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione | |
CAS RN |
1784-70-9 | |
Record name | NSC73501 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC14355 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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